N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline
Overview
Description
Synthesis Analysis
Benzotriazole methodology is recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Chemical Reactions Analysis
Benzotriazole methodology has grown to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . It activates molecules toward numerous transformations and is sufficiently stable during the course of reactions .Scientific Research Applications
Environmental Impact and Fate of Parabens
Parabens, related to benzotriazole derivatives through their use in consumer products, have been extensively studied for their environmental impact. Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens in aquatic environments, noting their ubiquitous presence due to continuous introduction from various sources. These compounds, while biodegradable, pose concerns due to their weak endocrine-disrupting capabilities and their ability to form more stable and potentially toxic chlorinated by-products in water (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Chemistry Applications
Benzazoles and their derivatives, including benzotriazoles, have significant medicinal chemistry applications. Rosales-Hernández et al. (2022) review the synthetic procedures for accessing 2-guanidinobenzazoles, highlighting their importance in developing compounds with a variety of biological activities. This review underscores the role of synthetic chemistry in exploring the therapeutic potential of benzazole derivatives (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Corrosion Inhibition
Walker (1976) investigates the effectiveness of tolyltriazole, a benzotriazole derivative, in inhibiting copper and brass corrosion. This study highlights the practical applications of benzotriazole derivatives in protecting metals from corrosion, a critical consideration in industrial and engineering contexts (Walker, 1976).
Antioxidant Capacity and CO2 Capture
Vessally et al. (2017) explore the chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azole compounds. This innovative approach demonstrates the potential of using carbon dioxide, an abundant and renewable resource, in creating value-added chemicals, including azole derivatives with potential environmental benefits (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).
Properties
IUPAC Name |
N-[3a,7a-dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4.C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23;1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,17-20H;1-14,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOMMASBXBEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3C4C=CC=CC4N=N3.C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746478 | |
Record name | N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217802-18-0 | |
Record name | N-[(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline--N-[(3a,7a-dihydro-1H-benzotriazol-1-yl)(phenyl)methyl]aniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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